Cyclopropyl chloroformate
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Overview
Description
Cyclopropyl chloroformate is an organic compound with the molecular formula C₄H₅ClO₂. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis. It is known for its reactivity, particularly in the formation of carbamates and carbonates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl chloroformate can be synthesized through the reaction of cyclopropanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction is as follows: [ \text{Cyclopropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of phosgene, a highly toxic gas, necessitates stringent safety measures.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Alcoholysis: Reacts with alcohols to form carbonates.
Hydrolysis: Reacts with water to form cyclopropanol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically carried out at room temperature in the presence of a base.
Alcohols: For carbonate formation, reactions are conducted under similar conditions as with amines.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Cyclopropanol: Formed from hydrolysis.
Scientific Research Applications
Cyclopropyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of carbamates and carbonates.
Biology: In the modification of biomolecules for analytical purposes.
Medicine: In the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Cyclopropyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and isopropyl chloroformate. While all these compounds share similar reactivity, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of this compound in various chemical reactions.
Comparison with Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Isopropyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
Cyclopropyl chloroformate’s distinct cyclopropyl group makes it a valuable reagent in organic synthesis, offering unique reactivity compared to its counterparts.
Properties
IUPAC Name |
cyclopropyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJNRPHIMXRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-21-8 |
Source
|
Record name | cyclopropyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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